Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine and sulfonyl groups into the indole structure can significantly enhance its biological properties and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.
Introduction of Fluorine: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylic acid group can be esterified using ethanol and a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methylsulfonyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted indoles with various functional groups.
Scientific Research Applications
Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its enhanced stability and biological activity.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its ability to form hydrogen bonds, while the sulfonyl group increases its solubility and stability. These properties enable the compound to effectively interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid
- 7-Fluoro-2-methylquinoline-4-carboxylic acid
- 5,6-Difluoro-1H-indole-2-carboxylic acid
Uniqueness
Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate is unique due to the combination of its fluorine and methylsulfonyl groups, which enhance its biological activity and chemical stability compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 5-fluoro-7-methylsulfonyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO4S/c1-3-18-12(15)9-5-7-4-8(13)6-10(11(7)14-9)19(2,16)17/h4-6,14H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJOSZUWFHFTFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)S(=O)(=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382244 |
Source
|
Record name | Ethyl 5-fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-86-5 |
Source
|
Record name | Ethyl 5-fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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